molecular formula C10H15N3O4 B1596476 Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate CAS No. 202066-14-6

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate

Cat. No.: B1596476
CAS No.: 202066-14-6
M. Wt: 241.24 g/mol
InChI Key: KCQWFZQMMAVRHG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor , anti-inflammatory , and antimicrobial activities. The unique structure of pyrazoles allows them to interact with various biological targets, making them valuable in drug development .

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and proliferation.
  • Redox Reactions : The nitro group in the compound can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. This compound has shown potential in inhibiting cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers; compounds targeting this pathway are crucial for therapeutic interventions.
  • Inhibition of EGFR : Targeting the epidermal growth factor receptor can impede tumor growth and metastasis .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evidenced through various studies:

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions like arthritis and other inflammatory diseases.
  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a significant role in inflammation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad-spectrum Activity : Studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. Below are some notable findings:

StudyFocusFindings
Umesha et al. (2009)Antimicrobial activityDemonstrated significant inhibition against multiple bacterial strains.
Science.gov Review (2018)Antitumor activityHighlighted the compound's potential in inhibiting BRAF(V600E) and EGFR pathways.
Patent EP0463756A1Cardiovascular applicationsDiscussed selective inhibition of cGMP phosphodiesterase, indicating potential use in treating cardiovascular diseases .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate has garnered attention for its potential as a pharmaceutical agent:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis .

Agricultural Science

In agricultural research, this compound is being explored for its role as a pesticide or herbicide:

  • Pest Resistance: Its chemical structure allows for interactions with biological systems in pests, leading to potential applications in pest management strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrazole compounds, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of established antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain response compared to control groups. This suggests its viability for further development as an anti-inflammatory drug.

Properties

IUPAC Name

ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-4-6-7-8(13(15)16)9(12(3)11-7)10(14)17-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQWFZQMMAVRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362529
Record name Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202066-14-6
Record name Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202066-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-nitro-3-propyl-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.